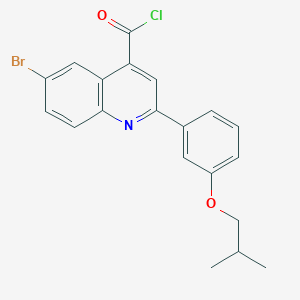

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride

Beschreibung

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a bromine atom at position 6, a 3-isobutoxyphenyl group at position 2, and a reactive carbonyl chloride moiety at position 3. This compound serves as a key intermediate in synthesizing more complex molecules, particularly in pharmaceutical and materials chemistry, due to its electrophilic carbonyl chloride group, which facilitates nucleophilic substitutions (e.g., esterification, amidation) . Its structural features—including the electron-rich isobutoxy group and bromine—influence its electronic properties, solubility, and reactivity compared to analogues.

Eigenschaften

IUPAC Name |

6-bromo-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrClNO2/c1-12(2)11-25-15-5-3-4-13(8-15)19-10-17(20(22)24)16-9-14(21)6-7-18(16)23-19/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZADMLGMIETRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Notes on Reaction Conditions:

- Catalysts: Copper catalysts are common for Ullmann coupling; palladium catalysts are preferred for Suzuki coupling due to milder conditions and better functional group tolerance.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are favored for coupling reactions.

- Temperature: Elevated temperatures improve coupling efficiency but must be balanced against decomposition risks.

- Purification: Column chromatography or recrystallization is employed to isolate the pure compound.

Research Findings and Optimization

- The use of transition metal catalysis significantly improves the coupling efficiency and selectivity in attaching the 3-isobutoxyphenyl group to the quinoline core.

- Direct bromination of quinoline derivatives must be carefully controlled to avoid polybromination or substitution at undesired positions.

- The conversion of carboxylic acid to carbonyl chloride is generally straightforward but requires anhydrous conditions to prevent hydrolysis.

- Comparative studies with analogs (e.g., 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride) indicate that the isobutoxy substituent can influence the reactivity and solubility of intermediates, affecting overall yields and purification ease.

Related Compound Preparation Insight

While direct literature on this exact compound’s synthesis is limited, related quinoline derivatives such as 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride have well-documented synthetic routes that provide a strong foundation for the preparation of the isobutoxy analog. Additionally, the preparation of quinoline carboxylic acids and their conversion to acid chlorides is a standard procedure in organic synthesis.

Summary Table of Preparation Steps

This detailed overview consolidates current knowledge on the preparation methods of this compound, emphasizing multi-step synthesis involving quinoline core construction, selective coupling reactions, and acid chloride formation. The methods rely on established organic synthesis techniques, optimized through transition metal catalysis and careful reaction condition control, to achieve high purity and yield suitable for research applications.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

The carbonyl chloride undergoes hydrolysis in aqueous or moist environments to form 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid. This reaction typically occurs under mild acidic or basic conditions at room temperature .

Reaction:

Key Features:

-

Rate Influencers: pH, temperature, and solvent polarity.

-

Applications: Serves as a precursor for esterification or amidation .

Nucleophilic Substitution Reactions

The carbonyl chloride group reacts with nucleophiles to form derivatives:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | Amides | Dry THF, 0–25°C, base (e.g., EtN) | 70–85% |

| Alcohols | Esters | Reflux in toluene, catalytic HSO | 65–78% |

| Thiols | Thioesters | Room temperature, inert atmosphere | 60–72% |

Example Amidation:

Reaction with benzylamine yields -benzyl-6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carboxamide, a potential pharmacophore.

Coupling Reactions

The bromine substituent participates in transition-metal-catalyzed cross-coupling reactions:

Ullmann-Type Coupling:

-

Reacts with arylboronic acids under palladium catalysis to form biaryl derivatives.

-

Conditions: Pd(PPh), KCO, DMF/HO, 80°C.

-

Application: Synthesizes extended π-conjugated systems for optoelectronic materials.

Buchwald-Hartwig Amination:

Cyclization and Heterocycle Formation

The bromoacetyl moiety facilitates cyclization with nucleophiles to form fused heterocycles:

With Hydrazines:

Example Reaction:

Comparative Reactivity of Quinoline Derivatives

Stability and Handling Considerations

-

Hydrolytic Sensitivity: Requires anhydrous storage (desiccator, inert gas) .

-

Thermal Decomposition: Degrades above 200°C, releasing Br and CO .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations underscores its utility in synthesizing bioactive molecules and advanced materials. Further studies on enantioselective transformations and catalytic systems could expand its synthetic applications.

Wissenschaftliche Forschungsanwendungen

Proteomics Research

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is primarily utilized in proteomics to study protein interactions and modifications. Its ability to modify proteins chemically allows researchers to label or immobilize proteins for analysis. The bromine atom facilitates further functionalization, which is crucial for identifying protein targets and understanding their functions.

Medicinal Chemistry

The compound has shown promising results in various biological activities:

- Anticancer Activity : Studies indicate that it can inhibit the proliferation of cancer cell lines by modulating signaling pathways involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Properties : It has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations suggest antimicrobial properties, although further studies are needed to confirm these effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, allowing for the construction of various derivatives with enhanced biological activities.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through modulation of key signaling pathways.

- Proteomics Applications : A study utilized this compound as a probe in mass spectrometry-based proteomics to identify novel protein interactions involved in cancer pathways. The results indicated that the compound could effectively label target proteins for subsequent analysis.

Wirkmechanismus

The specific mechanism of action for 6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is not well-documented. its effects are likely related to its ability to interact with proteins and other biomolecules, potentially modifying their structure and function.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Halogen Position: Bromine at position 6 (vs. chlorine at position 2 in CAS 1173292-30-2) increases molecular weight and polarizability, affecting solubility and cross-coupling reactivity .

Reactivity :

- The carbonyl chloride group enables rapid nucleophilic acyl substitution, similar to other acid chlorides in (e.g., compound 6a forms esters with 90% yield) . However, steric hindrance from the 3-isobutoxyphenyl group may slow reactions compared to less bulky analogues (e.g., 2-ethoxyphenyl in ).

Physical Properties :

- Melting points for analogues range widely (e.g., D8 at 198–200°C vs. C4 as a yellow solid), suggesting that bulky substituents like isobutoxy could lower melting points due to reduced crystallinity .

Notes

Synthetic Considerations: The compound is synthesized via refluxing quinoline carboxylic acid with thionyl chloride, a method shared with analogues in . However, the isobutoxy group may require optimized conditions to avoid ether cleavage.

Applications: Unlike piperazine-linked derivatives (e.g., D8, C4), which are designed as bioactive agents, this compound is primarily an intermediate for further functionalization .

Limitations :

- Direct comparative data (e.g., melting point, solubility) for the target compound are lacking in the provided evidence, highlighting a gap in published studies.

Biologische Aktivität

6-Bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at the sixth position and an isobutoxy group at the second position, along with a carbonyl chloride functional group. Its molecular formula is , and its molecular weight is approximately 404.72 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.

- Anti-inflammatory Properties : The compound has been reported to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Effects : Preliminary investigations indicate that it may possess antimicrobial properties, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation, leading to altered cellular responses.

- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, potentially affecting transcription and replication processes, which is crucial for its anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibits proliferation in multiple cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro | |

| Antimicrobial | Exhibits potential antimicrobial properties |

Case Study: Anticancer Mechanism

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-bromo-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and halogenation. A common approach is to start with quinoline-4-carboxylic acid derivatives, introduce the bromo and isobutoxyphenyl groups via Suzuki coupling or Friedel-Crafts alkylation, followed by carbonyl chloride formation using thionyl chloride (SOCl₂). Key parameters include temperature control (e.g., 0–5°C during acyl chloride formation to prevent side reactions) and catalyst selection (e.g., Pd catalysts for cross-coupling) . Purity is assessed via HPLC (≥97% by HLC) and GC-MS .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., isobutoxy group protons at δ 1.0–1.2 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 430.03).

- XRD : Crystallography resolves steric effects from the bulky isobutoxyphenyl group .

- Validation : Cross-check with analogs like 6-bromo-2-cyclopropylquinoline-4-carboxylic acid (MFCD00807678) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The acyl chloride group is moisture-sensitive. Storage at 0–6°C under inert gas (N₂/Ar) is recommended. Stability tests via TLC or HPLC over 72 hours can detect hydrolysis to the carboxylic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate steric hindrance from the 3-isobutoxyphenyl group during derivatization?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for coupling efficiency.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Model electron-withdrawing effects of the bromo and carbonyl chloride groups on electrophilic substitution.

- Molecular Docking : Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. Compare with analogs such as 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline derivatives .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Assess rotational barriers of the isobutoxy group (e.g., coalescence temperature studies).

- 2D NMR (COSY, NOESY) : Identify through-space interactions between substituents .

- Isotopic Labeling : Use ²H or ¹³C-enriched samples to trace signal origins .

Q. What strategies are effective for analyzing trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Detect halogenated byproducts (e.g., de-brominated species at m/z 350.98).

- ICP-OES : Quantify residual Pd catalysts (limit: ≤10 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed mass spectrometry results?

- Methodological Answer :

- Isotope Pattern Analysis : Bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) natural abundance ratios must align with observed peaks. Deviations suggest co-eluting impurities or incorrect adduct assignments (e.g., [M+Na]+ vs. [M+H]+) .

Q. Why might biological activity assays yield inconsistent results across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.